molecular formula C6H6N2O3-2 B1262730 5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide

5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide

Cat. No. B1262730
M. Wt: 154.12 g/mol
InChI Key: OWVUGOIAIJBQNX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide is conjugate base of 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid. It has a role as a human metabolite. It is a conjugate base of a (S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid, a 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoate(1-) and a 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid.

Scientific Research Applications

Complexes with Transition Metal Ions

The unique structure of imidazole derivatives, including 5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide, allows for diverse coordination modes in complexes with transition metal ions. This characteristic is utilized in various fields such as catalysis and gas separation and adsorption (Brusina et al., 2016).

Pharmacological Interest

Imidazole derivatives demonstrate significant pharmacological interest. Specific amides derived from imidazole compounds, including those related to 5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide, show central nervous system stimulation and antiproliferative activity. Additionally, certain derivatives act as NMDA receptor ligands (Brusina et al., 2016).

Gas Chromatographic Analysis

The availability of certain imidazole derivatives has led to the development of efficient gas chromatographic methods for trace level analysis of specific compounds in various matrices, including water, soybean, and soil (Anisuzzaman et al., 2000).

Anticholinesterase Activity

Specific imidazole derivatives, synthesized from N-substituted α,β-dehydropeptides, have been tested for anticholinesterase activity. These compounds offer insights into potential therapeutic applications (Topuzyan et al., 2018).

Synthesis of Constrained H-Phe-Phe-NH2 Analogues

A process to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides by aminocarbonylation has been reported, useful in synthesizing imidazole-based peptidomimetics. This method is exemplified in the synthesis of constrained H-Phe-Phe-NH2 analogues, indicating the utility of imidazole derivatives in creating novel biochemical structures (Skogh et al., 2013).

Anticancer Activity

Certain imidazole-4-carboxylate derivatives have demonstrated antiproliferative potential against various human cancer cell lines, suggesting their potential as lead compounds in cancer drug discovery and development (Ruzi et al., 2021).

Inhibitory Effects on Enzymatic Reactions

Imidazole derivatives like L-2-Imidazolidone-4-carboxylic acid have been found to be effective inhibitors of specific enzymatic reactions, providing a potential approach to model certain metabolic conditions in animals (van der Werf et al., 1973).

properties

Product Name

5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide

Molecular Formula

C6H6N2O3-2

Molecular Weight

154.12 g/mol

IUPAC Name

3-(4-oxido-1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3,11H,1-2H2,(H,7,8)(H,9,10)/p-2

InChI Key

OWVUGOIAIJBQNX-UHFFFAOYSA-L

Canonical SMILES

C1=NC(=C(N1)CCC(=O)[O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide
Reactant of Route 2
5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide
Reactant of Route 3
5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide
Reactant of Route 4
5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide
Reactant of Route 5
5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide
Reactant of Route 6
5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide

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